
GZD824
Overview
Description
GZD824 (olverembatinib) is a third-generation, orally bioavailable multi-kinase inhibitor initially developed to target BCR-ABL1, including the T315I "gatekeeper" mutation responsible for resistance to earlier tyrosine kinase inhibitors (TKIs) like imatinib, nilotinib, and dasatinib . Its molecular formula is C₂₉H₂₇F₃N₆O (molecular weight: 532.56 g/mol), with 48.7% oral bioavailability and a plasma half-life of ~10.6 hours in preclinical models .
In chronic myeloid leukemia (CML), this compound demonstrated nanomolar potency (IC₅₀: 0.13–0.2 nM in K562 and Ku812 cells) and induced tumor regression in xenograft models expressing BCR-ABL(WT) or T315I mutants . It also suppresses pre-B acute lymphoblastic leukemia (pre-B ALL) by inhibiting SRC/STAT3 and PI3K/AKT pathways, with greater efficacy in Philadelphia chromosome-negative (Ph–) cases . In endometrial cancer, this compound inhibits proliferation and metastasis via ROR1/Wnt, EMT, and PI3K-AKT pathways, showing selectivity over normal cells (p = 0.030) . Additionally, it reverses liver fibrosis by deactivating hepatic stellate cells (aHSCs) through TCF21 upregulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HQP1351 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves advanced organic chemistry techniques to ensure the formation of the desired molecular structure with high purity and yield .
Industrial Production Methods
Industrial production of HQP1351 follows Good Manufacturing Practices (GMP) to ensure the compound’s quality and consistency. The production process involves large-scale synthesis, purification, and formulation steps, which are optimized for efficiency and cost-effectiveness. The exact industrial methods are proprietary and protected by patents .
Chemical Reactions Analysis
Types of Reactions
HQP1351 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: HQP1351 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
Scientific Research Applications
HQP1351 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of tyrosine kinase inhibitors and their interactions with various biological targets.
Biology: Employed in research to understand the mechanisms of resistance in chronic myeloid leukemia and other cancers.
Medicine: Investigated for its therapeutic potential in treating chronic myeloid leukemia, acute myeloid leukemia, acute lymphoblastic leukemia, and solid tumors such as gastrointestinal stromal tumors .
Mechanism of Action
HQP1351 exerts its effects by inhibiting the BCR-ABL tyrosine kinase, which is a fusion protein resulting from the Philadelphia chromosome abnormality in chronic myeloid leukemia. The compound binds to the ATP-binding site of the BCR-ABL protein, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis in leukemic cells .
Comparison with Similar Compounds
Kinase Inhibition Profiles and Specificity
GZD824 distinguishes itself through its multi-kinase activity and unique binding modes. Key comparisons include:
- FGFR Inhibition : Unlike type I inhibitors (e.g., BGJ398, pemigatinib), this compound binds the DFG-out conformation of FGFR1, enabling activity against V561F/M mutants (IC₅₀: 12–55 nM) .
- BCR-ABL Specificity: this compound binds both phosphorylated and non-phosphorylated BCR-ABL with Kd values of 0.32 nM (WT) and 0.71 nM (T315I), outperforming imatinib (Kd > 1,000 nM for T315I) .
Mutation Resistance Profiles
This compound overcomes clinically relevant mutations resistant to other TKIs:
Clinical Development Status
Biological Activity
GZD824 is a novel compound with significant biological activity, particularly in the context of cancer treatment. It has been identified as a potent inhibitor of various kinases, including BCR-ABL, and exhibits effects on multiple signaling pathways associated with cancer cell survival and proliferation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on specific cancer types, and relevant research findings.
This compound operates through several key mechanisms:
- Inhibition of SRC Kinase and PI3K/AKT Pathways : this compound has been shown to suppress the growth of human B cell precursor acute lymphoblastic leukemia (pre-B ALL) cells by inhibiting the SRC kinase and the PI3K/AKT signaling pathways. This inhibition leads to decreased expression of anti-apoptotic proteins such as BCL-XL and CCND1, while upregulating pro-apoptotic markers like CCKN1A .
- Induction of Apoptosis : In studies involving pre-B ALL cell lines (NALM6 and SUPB15), this compound treatment resulted in increased apoptotic cell populations. Specifically, this compound induced apoptosis in primary pre-B ALL cells from patients, demonstrating its potential as a targeted therapy for this type of leukemia .
- GCN2 Kinase Inhibition : Recent research indicates that this compound also inhibits the general control nonderepressible 2 (GCN2) kinase, which plays a crucial role in cellular adaptation to amino acid starvation. By inhibiting GCN2, this compound sensitizes cancer cells to stress conditions, enhancing its therapeutic potential .
Case Studies and Experimental Data
-
Pre-B ALL Cell Lines :
- Cell Cycle Analysis : Treatment with this compound at concentrations of 500 nM and 3 μM altered the cell cycle distribution in NALM6 and SUPB15 cells, significantly increasing the proportion of cells in the G0/G1 phase .
- Apoptosis Rates : In primary pre-B ALL samples from five patients, this compound treatment led to increased apoptosis rates across all samples, with greater efficacy observed in Philadelphia chromosome-negative (Ph-) cells compared to Ph+ cells .
- GCN2 Pathway Studies :
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other known inhibitors:
Compound | Target Kinases | Main Actions | Notable Effects |
---|---|---|---|
This compound | BCR-ABL, SRC, GCN2 | Inhibition of proliferation and induction of apoptosis | Effective against pre-B ALL; sensitizes cells to stress |
Imatinib | BCR-ABL | Inhibition of BCR-ABL signaling | Standard treatment for CML |
Nilotinib | BCR-ABL | Potent inhibition of BCR-ABL mutants | Used for resistant CML cases |
Dasatinib | BCR-ABL, SRC | Broad-spectrum kinase inhibition | Effective against various leukemias |
Q & A
Basic Research Questions
Q. What experimental methods are recommended to assess GZD824's efficacy in inhibiting pre-B ALL cell proliferation?
Use CCK-8 assays to measure cell viability after 24-hour treatment with varying concentrations (e.g., 0.1–3 µM) . Combine with flow cytometry (Annexin V/PI staining) to quantify apoptosis and cell cycle arrest (G0/G1 phase accumulation) . For primary cells, validate results across multiple patient-derived samples (Ph+ and Ph- subtypes) to account for heterogeneity .
Q. How does this compound selectively target leukemia cells while sparing normal B cells?
this compound induces apoptosis in pre-B ALL cells (e.g., NALM6, SUPB15) via SRC/STAT3 pathway inhibition but shows minimal toxicity in normal B cells. This selectivity is confirmed using primary normal B cells treated with 1 µM this compound, where Annexin V+ cells remain statistically unchanged . Mechanistically, this compound downregulates IRS1 and PI3K/AKT signaling in malignant cells, which are less dependent on survival pathways in normal B cells .
Q. What is the rationale for using patient-derived xenograft (PDX) models in this compound studies?
PDX models retain the genetic and phenotypic heterogeneity of original tumors, making them ideal for testing this compound’s efficacy in vivo. For example, Ph- pre-B ALL PDX models show significant tumor burden reduction post-GZD824 treatment, while Ph+ models exhibit resistance, highlighting subtype-specific responses . Ensure consistency by sourcing cells from spleen, peripheral blood, or bone marrow and validating engraftment rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy between Ph- and Ph+ pre-B ALL subtypes?
Ph- cells (e.g., NALM6) are more sensitive to this compound (IC50 ~500 nM) due to stronger SRC/STAT3 pathway dependence, whereas Ph+ cells (e.g., SUPB15) rely on BCR-ABL signaling, which this compound weakly targets . To address this, perform phosphoproteomic profiling to map kinase inhibition spectra and use combination therapies (e.g., this compound + dasatinib) for Ph+ cases .
Q. Why does this compound exhibit dual effects on ATF4 expression under amino acid starvation stress?
At low concentrations (0.1 µM), this compound paradoxically activates GCN2 kinase, inducing ATF4, but inhibits GCN2 at higher doses (0.3–1 µM), blocking stress adaptation. Confirm this via in vitro kinase assays and immunoblotting for phospho-GCN2 (T899) and ATF4 levels . Use siRNA knockdown to validate GCN2-dependent mechanisms in HT1080 or NCI-H460 cells .
Q. How do tissue-specific microenvironments influence this compound sensitivity in pre-B ALL cells?
Bone marrow (BM)-derived pre-B ALL cells show higher this compound sensitivity than peripheral blood (PB) or spleen (SP) cells due to IGF-1/PI3K/AKT activation in BM niches. Test this by culturing cells with IGF-1 (10 ng/mL), which rescues apoptosis in this compound-treated samples, and monitor IRS1/AKT phosphorylation via Western blot .
Q. What methodologies are recommended to study this compound’s multi-kinase inhibition profile?
Employ kinase inhibitor libraries (355+ compounds) for competitive binding assays and docking simulations to identify high-affinity targets like SRC and GCN2 . Combine with RNA-seq to track downstream pathway alterations (e.g., ROR1/Wnt, EMT) in endometrial cancer models . Validate findings using isogenic cell lines with CRISPR-edited kinases.
Q. Methodological Considerations
Q. How should researchers optimize this compound dosing in in vitro vs. in vivo studies?
In vitro: Start with 0.1–3 µM for 24–48 hours, monitoring apoptosis (Annexin V) and cycle arrest (PI staining) . In vivo: Use 10–50 mg/kg/day orally in PDX mice, adjusting based on tumor volume and toxicity markers (e.g., liver enzymes) . For stress adaptation studies, pair with histidinol (1–2 mM) to enhance GCN2 inhibition .
Q. What statistical approaches are critical for analyzing this compound’s heterogeneous responses across primary samples?
Apply mixed-effects models to account for inter-patient variability in primary pre-B ALL data. Use Bonferroni correction for multiple comparisons (e.g., apoptosis rates in Ph- vs. Ph+ subtypes) . Report results as mean ± SEM from ≥3 independent replicates .
Q. How can conflicting data on this compound’s ROS modulation be reconciled?
this compound suppresses ROS in neutrophils via c-Abl inhibition but may increase oxidative stress in leukemia cells due to mitochondrial dysfunction. Address this by measuring dihydroethidium fluorescence (ROS levels) and correlating with apoptosis in cell-type-specific contexts . Use NAC (N-acetylcysteine) as a ROS scavenger control .
Properties
IUPAC Name |
4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKBVRDEOITLRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257628-77-5 | |
Record name | Olverembatinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257628775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HQP1351 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16185 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OLVEREMBATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV1M7Q3CBP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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